4-Chloro-7-methoxyindoline-2,3-dione
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Overview
Description
4-Chloro-7-methoxyindoline-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyindoline-2,3-dione typically involves the reaction of 4-chloro-7-methoxyindole with an oxidizing agent. One common method is the oxidation of 4-chloro-7-methoxyindole using potassium permanganate in an acidic medium . The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.
Reduction: Reduction reactions can convert it back to its corresponding indole form.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state indole derivatives.
Reduction: Formation of 4-chloro-7-methoxyindole.
Substitution: Formation of substituted indoline-2,3-dione derivatives.
Scientific Research Applications
4-Chloro-7-methoxyindoline-2,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methoxyindoline-2,3-dione
- 4-Chloro-6-methoxyindoline-2,3-dione
- 4-Chloro-8-methoxyindoline-2,3-dione
Uniqueness
4-Chloro-7-methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group at the 7th position and the chlorine atom at the 4th position can result in distinct properties compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-7-methoxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMNHWRRJFLFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500900 |
Source
|
Record name | 4-Chloro-7-methoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60706-07-2 |
Source
|
Record name | 4-Chloro-7-methoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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